2,3-Dimethylphenyl 4-fluorobenzoate
Description
2,3-Dimethylphenyl 4-fluorobenzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the para position and a 2,3-dimethylphenyl group esterified at the carboxylate oxygen. This compound belongs to a class of fluorinated benzoic acid derivatives, which are of interest in organic synthesis, agrochemicals, and pharmaceutical intermediates due to their electronic and steric properties imparted by fluorine and alkyl substituents.
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C15H13FO2/c1-10-4-3-5-14(11(10)2)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |
InChI Key |
GSVNCKWQUYJPRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The introduction of fluorine into organic compounds often improves their pharmacological profiles. 2,3-Dimethylphenyl 4-fluorobenzoate has been explored for its potential applications in drug development, particularly in the synthesis of novel pharmaceutical agents. The fluorine atom can enhance the lipophilicity and metabolic stability of the compounds, which is crucial for effective drug design.
Case Studies in Drug Development
- Antibacterial Activity : Research indicates that derivatives of benzoates exhibit antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including those responsible for plant diseases such as rice blast and cucumber wilt .
- Neuroprotective Effects : Although not directly tested on this compound, studies on related fluorinated benzoates suggest potential neuroprotective effects through modulation of neurotransmitter levels and oxidative stress reduction . This opens avenues for exploring its application in treating neurodegenerative diseases.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity is influenced by both the ester functional group and the presence of the fluorine atom.
Synthesis Pathways
- Building Block for Complex Molecules : It is utilized as a building block in synthesizing pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
- Reactivity : The ester group allows for nucleophilic acyl substitution reactions, while the fluorine atom can participate in electrophilic aromatic substitutions, further expanding its utility in synthetic chemistry.
Agricultural Applications
The compound has shown promise in agricultural chemistry as well. Its derivatives are being investigated for their efficacy as pesticides and herbicides.
Pesticidal Properties
- Bactericides : Research has demonstrated that compounds derived from this compound can inhibit the growth of various plant pathogens. For example, studies have highlighted its application in creating bactericides effective against pathogens like Phytophthora capsici and Fusarium wilt .
- Herbicides : The structural characteristics of this compound may also lend themselves to developing new herbicides that target specific weed species while minimizing harm to crops.
Materials Science
In materials science, fluorinated compounds are known for their unique properties that enhance material performance.
Potential Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and chemical resistance due to the presence of fluorine.
- Coatings and Adhesives : Its chemical properties may be harnessed to develop advanced coatings or adhesives that require specific performance characteristics such as water repellency or enhanced durability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2,3-dimethylphenyl 4-fluorobenzoate, we compare it with compounds sharing key structural motifs: fluorinated aromatic rings , alkyl substituents , or ester/amide functional groups .
Substituent Effects on Reactivity and Stability
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor): Alachlor, an acetamide herbicide, shares a diethylphenyl group but differs in its chloro and methoxymethyl substituents.
- 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate :
This sulfonate ester features a trifluoroethyl group, which introduces stronger electron-withdrawing effects than the methyl groups in this compound. Such differences may influence solubility and thermal stability, with sulfonates generally exhibiting higher stability than benzoate esters .
Fluorinated Aromatic Systems
- 4-Amino-2,3,5,6-Tetrafluorobenzonitrile: Fluorine atoms at multiple positions on the aromatic ring increase lipophilicity and resistance to metabolic degradation. The single fluorine in this compound may offer a balance between lipophilicity and synthetic accessibility .
Data Table: Key Properties of Comparable Compounds
Research Findings and Hypotheses
- Electronic Effects: The para-fluorine in this compound likely polarizes the aromatic ring, enhancing electrophilic substitution reactivity at meta positions compared to non-fluorinated analogs. This aligns with density-functional theory (DFT) studies on fluorinated systems, where exact-exchange terms improve thermochemical predictions for such polarizable systems .
- Hydrolytic Stability : Benzoate esters generally hydrolyze faster than sulfonates but slower than acetamides under acidic conditions. The steric bulk of the 2,3-dimethylphenyl group may further retard hydrolysis, a property critical for prolonged agrochemical activity.
- Synthetic Accessibility: The compound’s synthesis likely proceeds via esterification of 4-fluorobenzoic acid with 2,3-dimethylphenol, analogous to methods for preparing trifluoroethyl sulfonates .
Preparation Methods
Reaction Mechanism and Stoichiometry
The Fischer esterification involves the direct condensation of 4-fluorobenzoic acid with 2,3-dimethylphenol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). This method operates under equilibrium conditions, necessitating excess alcohol or acid removal to drive the reaction forward. For phenolic substrates, the reaction requires elevated temperatures (reflux) and extended durations due to the reduced nucleophilicity of phenols compared to aliphatic alcohols.
Procedure:
-
Reactant Ratios:
-
Reaction Setup:
The mixture is refluxed at 78°C for 8–12 hours under a condenser. TLC (ethyl acetate/n-hexane, 1:3) monitors progress, with UV visualization confirming ester formation. -
Workup and Purification:
Post-reaction, 10% sodium carbonate (Na₂CO₃) neutralizes unreacted acid. Solvent extraction with chloroform isolates the ester, followed by rotary evaporation to yield a crude product. Recrystallization from ethanol enhances purity, achieving an 80% yield .
Challenges and Optimizations
-
Phenolic Reactivity: Unlike aliphatic alcohols, 2,3-dimethylphenol exhibits lower nucleophilicity, necessitating prolonged reflux (up to 15 hours).
-
Equilibrium Limitations: Excess phenol or acid removal via azeotropic distillation improves conversion rates.
-
Byproduct Formation: Sulfuric acid may sulfonate the aromatic ring; substituting with p-toluenesulfonic acid (p-TsOH) mitigates this risk.
Acyl Chloride-Mediated Synthesis
Synthesis of 4-Fluorobenzoyl Chloride
This two-step approach begins with converting 4-fluorobenzoic acid to its acyl chloride, followed by coupling with 2,3-dimethylphenol under basic conditions.
Step 1: Acyl Chloride Formation
-
Reagents:
-
Procedure:
Reflux the mixture at 70°C for 3 hours. Excess SOCl₂ is removed under vacuum, yielding 4-fluorobenzoyl chloride as a colorless liquid (95% purity).
Step 2: Esterification with 2,3-Dimethylphenol
Advantages Over Fischer Esterification
-
Higher Yields: Acyl chloride’s superior electrophilicity enhances reactivity with phenols.
-
Reduced Side Reactions: Avoids acid-catalyzed sulfonation or etherification.
-
Faster Kinetics: Reactions typically complete within 1–2 hours at room temperature.
Analytical Validation and Characterization
Thin-Layer Chromatography (TLC)
Melting Point and Spectral Data
-
IR Spectroscopy:
-
¹H NMR (CDCl₃):
Comparative Assessment of Methods
| Parameter | Fischer Esterification | Acyl Chloride Route |
|---|---|---|
| Yield | 80% | 85% |
| Reaction Time | 8–15 hours | 1–2 hours |
| Byproduct Formation | Moderate | Low |
| Scalability | Limited by equilibrium | High |
| Equipment Complexity | Low | Moderate |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2,3-Dimethylphenyl 4-fluorobenzoate, and what methodological considerations are critical for yield optimization?
- Answer : The compound is typically synthesized via esterification of 4-fluorobenzoic acid with 2,3-dimethylphenol. Key steps include:
- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDC/HOBt for activating the carboxylic acid group .
- Solvent selection : Anhydrous dichloromethane or THF to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the ester .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (1.2:1 phenol-to-acid ratio recommended).
Q. How can researchers confirm the identity and purity of this compound using spectroscopic and chromatographic methods?
- Answer :
- NMR : Compare H and C NMR spectra with literature data. For example, the aromatic protons of the 2,3-dimethylphenyl group should appear as distinct multiplet signals in the 6.5–7.5 ppm range .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity (≥95% target) .
- Melting point : A sharp melting point within 1–2°C of the literature value confirms crystallinity .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in crystallographic data during structural analysis of this compound?
- Answer :
- Data collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to minimize noise .
- Refinement : Employ SHELXL for iterative model adjustment, focusing on anisotropic displacement parameters for fluorine and methyl groups .
- Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify overlooked symmetry or disorder .
- Example : A 2021 study of a fluorobenzoate derivative required re-refinement of the fluorine atom’s position after initial data suggested anomalous bond lengths .
Q. How can steric hindrance from the 2,3-dimethyl substituents impact synthetic efficiency, and what catalytic systems mitigate these effects?
- Answer :
- Steric challenges : Bulky substituents reduce nucleophilic attack efficiency during esterification.
- Catalytic solutions :
- Use DMAP (4-dimethylaminopyridine) to enhance reaction rates in DCM .
- Microwave-assisted synthesis at 80–100°C reduces reaction time from 24h to 2–4h .
- Case study : A 2023 report on a similar dimethylphenyl ester achieved 85% yield using microwave irradiation and 10 mol% DMAP .
Q. What analytical approaches reconcile conflicting NMR data for fluorinated aromatic esters in different solvent systems?
- Answer :
- Solvent effects : Deuterated DMSO vs. CDCl can shift aromatic proton signals by 0.2–0.5 ppm. Record spectra in multiple solvents for comparison .
- Dynamic effects : Variable-temperature NMR (e.g., −40°C to 25°C) identifies conformational flexibility causing signal broadening .
- Hypothetical data :
| Solvent | δ (ppm) for Fluorine-Adjacent Proton |
|---|---|
| CDCl | 7.32 (d, J = 8.5 Hz) |
| DMSO-d | 7.45 (d, J = 8.7 Hz) |
Methodological Challenges and Data Interpretation
Q. How do researchers address low yields in large-scale synthesis of this compound, and what scalability pitfalls exist?
- Answer :
- Scale-up issues : Exothermic reactions require controlled addition of reagents (e.g., dropwise addition of acid chloride).
- Purification : Switch from column chromatography to fractional crystallization for cost efficiency .
- Case study : A 2024 pilot-scale synthesis achieved 72% yield using toluene as a solvent and mechanical stirring for heat dissipation .
Q. What computational methods support the prediction of biological activity or material properties for fluorinated benzoate derivatives?
- Answer :
- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G* basis set to predict dipole moments and solubility .
- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes with hydrophobic active sites) .
- Example : A 2025 study predicted enhanced thermal stability for this compound due to fluorine’s electron-withdrawing effects .
Tables for Key Data
Table 1 : Hypothetical Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P/c | |
| Unit cell (Å) | a=8.21, b=10.54, c=12.78 | |
| R-factor | 0.039 |
Table 2 : Synthetic Yield Under Different Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | 25 | 24 | 78 |
| Microwave | 100 | 3 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
